molecular formula C5H6N2O2S B1584339 Pyridine-3-sulfonamide CAS No. 2922-45-4

Pyridine-3-sulfonamide

Cat. No. B1584339
Key on ui cas rn: 2922-45-4
M. Wt: 158.18 g/mol
InChI Key: NKFLEFWUYAUDJV-UHFFFAOYSA-N
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Patent
US08614215B2

Procedure details

To a solution of pyridine-3-sulphonyl chloride (1 g, 5.6 mmol, 1 eq, commercially available from Davos) in THF (5 mL) is added ammonia in dioxane (23.9 mL, 2 M, 47.9 mmol, 8.5 eq). The resulting suspension is stirred at room temperature for 1 h. The solvent is removed and the residue is taken up in DCM. The organic phase is washed with a saturated aqueous solution of NH4Cl then brine and the DCM is removed under reduced pressure to afford, after drying under vacuum at 40° C., 637 mg (71%) of the title compound as a yellowish powder. 1H NMR (DMSO-d6) δ 9.20-8.90 (m, 1H), 8.85-8.75 (m, 1H), 8.40-8.05 (m, 1H), 7.80-7.40 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([S:7](Cl)(=[O:9])=[O:8])[CH:2]=1.[NH3:11].O1CCOCC1>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([S:7]([NH2:11])(=[O:9])=[O:8])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
23.9 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed
WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous solution of NH4Cl
CUSTOM
Type
CUSTOM
Details
brine and the DCM is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after drying under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CC(=CC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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